MAGE-3 is classified as a tumor-associated antigen. It is primarily found in malignant tissues such as melanoma, lung cancer, and breast cancer. The peptide sequence MAGE-3 (97-105) corresponds to a specific epitope recognized by the immune system, particularly by T cells that are activated in response to this antigen. This specificity allows for targeted therapeutic strategies, including peptide vaccines and adoptive T cell therapies aimed at enhancing anti-tumor immunity.
The synthesis of MAGE-3 (97-105) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially through coupling reactions, which are facilitated by activating agents such as N,N’-diisopropylcarbodiimide. After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
In one study, MAGE-3 was expressed recombinantly using Escherichia coli as a host. The bacteria were transformed with a plasmid containing the MAGE-3 coding sequence and grown under controlled conditions. The recombinant protein was then purified through several chromatographic techniques, including immobilized metal ion affinity chromatography and anion exchange chromatography, achieving a purity level exceeding 95% .
The molecular structure of MAGE-3 (97-105) can be represented as a linear peptide comprising nine amino acids. The specific sequence is critical for its recognition by major histocompatibility complex molecules, which present the peptide to T cells. The spatial conformation of this peptide is essential for its binding affinity to HLA-A*24:02, one of the common human leukocyte antigen types involved in immune recognition.
MAGE-3 (97-105) can participate in various biochemical reactions primarily related to its role in immune activation. When presented by dendritic cells on their surface via major histocompatibility complex molecules, it can stimulate T cell proliferation and activation. This interaction involves several key reactions:
These interactions are crucial for developing immunotherapeutic strategies targeting tumors expressing MAGE-3.
The mechanism of action for MAGE-3 (97-105) involves several steps:
Data supporting this mechanism have been obtained from clinical studies where patients receiving vaccinations with MAGE-3 peptides showed enhanced T cell responses against their tumors .
MAGE-3 (97-105) is a synthetic peptide with specific physical and chemical properties:
Analyses such as mass spectrometry can be used to confirm the molecular weight and purity of synthesized peptides.
MAGE-3 (97-105) has several applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4